molecular formula C14H9FINO2S B13313074 1h-Indole,4-fluoro-3-iodo-1-(phenylsulfonyl)-

1h-Indole,4-fluoro-3-iodo-1-(phenylsulfonyl)-

Cat. No.: B13313074
M. Wt: 401.20 g/mol
InChI Key: SZCMRSNURVCACZ-UHFFFAOYSA-N
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Description

1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the indole ring and a phenylsulfonyl group attached to the nitrogen atom. These modifications impart unique chemical and biological properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Fluorination and Iodination: The introduction of fluorine and iodine can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, while iodination can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Phenylsulfonyl Group Attachment: The final step involves the sulfonylation of the indole nitrogen using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Coupling: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes involving indole derivatives.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine and iodine substituents can enhance its binding affinity and specificity for these targets. The phenylsulfonyl group can also influence its solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

  • 1H-Indole, 4-fluoro-3-iodo-1-(methylsulfonyl)-
  • 1H-Indole, 4-chloro-3-iodo-1-(phenylsulfonyl)-
  • 1H-Indole, 4-fluoro-3-bromo-1-(phenylsulfonyl)-

Comparison: Compared to these similar compounds, 1H-Indole, 4-fluoro-3-iodo-1-(phenylsulfonyl)- is unique due to the specific combination of fluorine and iodine substituents along with the phenylsulfonyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9FINO2S

Molecular Weight

401.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-fluoro-3-iodoindole

InChI

InChI=1S/C14H9FINO2S/c15-11-7-4-8-13-14(11)12(16)9-17(13)20(18,19)10-5-2-1-3-6-10/h1-9H

InChI Key

SZCMRSNURVCACZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3F)I

Origin of Product

United States

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